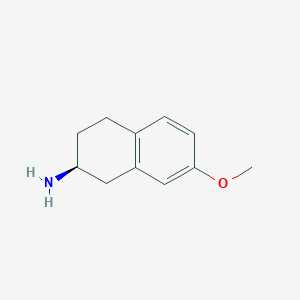

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNWWLWFCCREO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@@H](C2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451655 | |

| Record name | (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121216-42-0 | |

| Record name | (S)-(-)-2-Amino-7-methoxytetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121216-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-7-methoxy-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enzymatic Resolution and Racemization Mechanisms

The process employs a lipase (e.g., Candida antarctica lipase B) to selectively acylate the (R)-enantiomer, leaving the (S)-amine unreacted. Concurrently, a palladium-based catalyst (e.g., Pd/Al2O3) facilitates racemization of the undesired (R)-amine under mild hydrogenation conditions (50–60°C, 1–3 bar H2). The synergy between enzymatic selectivity and metal-catalyzed racemization ensures high enantiomeric excess (ee > 99%) and yields exceeding 95%.

Table 1: Key Parameters for DKR of this compound

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd/Al2O3 |

| Enzyme | Candida antarctica lipase B |

| Solvent | Toluene or methyl tert-butyl ether |

| Temperature | 50–60°C |

| Reaction Time | 24–48 hours |

| Yield | 95% |

| Enantiomeric Excess (ee) | >99% |

Green Chemistry Considerations

This method aligns with green chemistry principles by minimizing waste through catalyst recycling and avoiding stoichiometric reagents. Solvent selection (toluene or MTBE) prioritizes lower environmental impact, and the enzymatic step operates under aqueous-free conditions, reducing energy consumption.

Classical Resolution Using Chiral Acids

Classical resolution remains a foundational method for obtaining enantiopure amines, though it is less atom-efficient than DKR.

Diastereomeric Salt Formation

The racemic amine is treated with a chiral acid (e.g., (R)-mandelic acid or (S)-camphorsulfonic acid) in a polar solvent (ethanol or isopropanol). The (S)-amine forms a less-soluble diastereomeric salt, which is isolated via crystallization. Subsequent basification liberates the free (S)-amine.

Table 2: Classical Resolution Parameters

| Parameter | Value/Detail |

|---|---|

| Chiral Acid | (R)-Mandelic acid |

| Solvent | Ethanol |

| Temperature | 0–5°C (crystallization) |

| Yield (per cycle) | 35–40% |

| Enantiomeric Excess (ee) | 98–99% |

Limitations and Optimizations

Classical resolution typically requires multiple recrystallizations to achieve high ee, reducing overall yield (35–40% per cycle). Recent advances employ crystallization-induced diastereomer transformations (CIDT) to improve efficiency, though this adds complexity to the process.

Asymmetric Hydrogenation of Enamine Intermediates

Asymmetric hydrogenation of prochiral enamines offers a direct route to the (S)-amine. This method is favored for its scalability and compatibility with continuous manufacturing.

Substrate Synthesis and Catalysis

The enamine precursor, 7-methoxy-3,4-dihydronaphthalen-2(1H)-one imine, is hydrogenated using a chiral rhodium catalyst (e.g., Rh-(S)-BINAP) under high pressure (50–100 bar H2). The reaction proceeds in methanol or ethanol at 25–40°C, achieving ee values of 90–95%.

Table 3: Asymmetric Hydrogenation Conditions

| Parameter | Value/Detail |

|---|---|

| Catalyst | Rh-(S)-BINAP |

| Pressure | 50–100 bar H2 |

| Solvent | Methanol |

| Temperature | 25–40°C |

| Reaction Time | 12–24 hours |

| Yield | 85–90% |

| Enantiomeric Excess (ee) | 90–95% |

Process Intensification Strategies

Continuous hydrogenation reactors enhance mass transfer and reduce catalyst loading, improving cost-effectiveness. Immobilized catalysts on silica or polymer supports further enable recycling, aligning with green chemistry goals.

Biocatalytic Amination Using Transaminases

Enzymatic amination via ω-transaminases has gained traction for its stereoselectivity and mild reaction conditions.

Enzyme Screening and Reaction Optimization

ω-Transaminases (e.g., from Arthrobacter sp.) convert 7-methoxy-1-tetralone to the (S)-amine using isopropylamine as an amino donor. The reaction operates in aqueous buffer (pH 7.5–8.5) at 30–37°C, achieving 70–80% conversion and ee >99%.

Table 4: Biocatalytic Amination Parameters

| Parameter | Value/Detail |

|---|---|

| Enzyme | Arthrobacter sp. ω-transaminase |

| Amino Donor | Isopropylamine |

| Solvent | Phosphate buffer (pH 8.0) |

| Temperature | 30–37°C |

| Reaction Time | 48–72 hours |

| Conversion | 70–80% |

| Enantiomeric Excess (ee) | >99% |

Challenges in Scale-Up

Substrate inhibition and enzyme stability limit industrial adoption. Protein engineering and co-solvent systems (e.g., 10% DMSO) mitigate these issues, enhancing reaction rates and longevity.

Reductive Amination of 7-Methoxytetralone

Reductive amination offers a straightforward two-step synthesis from 7-methoxytetralone, though stereocontrol requires chiral auxiliaries or catalysts.

Reaction Pathway and Conditions

7-Methoxytetralone is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride. Chiral induction is achieved via (S)-proline-derived catalysts, yielding the (S)-amine with 80–85% ee.

Table 5: Reductive Amination Parameters

| Parameter | Value/Detail |

|---|---|

| Reducing Agent | NaBH3CN |

| Chiral Catalyst | (S)-Proline |

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 75–80% |

| Enantiomeric Excess (ee) | 80–85% |

Green Solvent Alternatives

Recent studies substitute methanol with cyclopentyl methyl ether (CPME), a safer solvent with comparable performance.

Comparative Analysis of Synthesis Methods

Table 6: Method Comparison for this compound Synthesis

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Dynamic Kinetic Resolution | 95 | >99 | High | Low |

| Classical Resolution | 35–40 | 98–99 | Moderate | Moderate |

| Asymmetric Hydrogenation | 85–90 | 90–95 | High | Moderate |

| Biocatalytic Amination | 70–80 | >99 | Low | Low |

| Reductive Amination | 75–80 | 80–85 | Moderate | High |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding naphthoquinone derivative.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, fully saturated amines, and various substituted naphthalenes.

Scientific Research Applications

Medicinal Chemistry

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of drugs targeting neurological disorders. The compound's interactions with neurotransmitter receptors such as serotonin and dopamine suggest potential therapeutic uses in treating mood disorders and neurodegenerative diseases.

Case Studies in Medicinal Applications

| Study | Findings |

|---|---|

| Neuropharmacological Studies | Demonstrated binding affinity to serotonin and dopamine receptors. Potential use in antidepressant formulations. |

| Neuroprotective Research | Indicated protective effects against neurodegeneration in animal models. |

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds.

Synthetic Pathways

Common synthetic routes involve:

- Reduction of Ketones : Starting from 7-methoxy-1-tetralone.

- Reductive Amination : Converting alcohols to amines.

- Functional Group Modifications : Such as oxidation and substitution reactions.

Biological Studies

Research has shown that this compound can modulate neurotransmitter levels and influence various physiological processes. Its interactions with biological targets provide insights into its potential utility in pharmacology.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Serotonin Receptor Interaction | Modulates serotonin levels affecting mood and anxiety disorders. |

| Dopamine Receptor Interaction | Influences dopamine signaling pathways critical for mood regulation and reward mechanisms. |

| Neuroprotective Effects | Preliminary studies indicate protective effects against neurodegenerative conditions. |

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

Industrial Use Cases

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as a precursor for synthesizing various specialty chemicals. |

| Material Science | Potential applications in developing new materials with specific properties. |

Mechanism of Action

The mechanism of action of (S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Stereochemistry

Methoxy Position Variants

- Key Insight : Methoxy position (5, 7, or 8) significantly impacts receptor selectivity. The 7-methoxy derivative is associated with balanced serotonin/dopamine interactions, while the 8-methoxy analog (e.g., 8-OH-DPAT) shows high 5-HT1A affinity .

Stereoisomers

| Compound Name | Amine Position | Configuration | Activity Notes | Reference |

|---|---|---|---|---|

| This compound | C2 | S | Bioactive enantiomer | |

| (1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | C1 | S | Reduced receptor affinity |

- Key Insight: Stereochemistry at C2 is critical for binding to monoaminergic receptors. The C1 enantiomer exhibits diminished activity due to altered spatial orientation .

N-Substituted Derivatives

N,N-Dimethyl Derivatives

- Key Insight : N,N-dimethylation enhances lipophilicity and alters receptor selectivity. The 2’-fluorophenyl derivative demonstrates robust serotonin receptor modulation, while chlorophenyl substitutions favor σ-receptor interactions .

Piperazine and Acridine Modifications

Physicochemical and Pharmacokinetic Properties

Physical Data Comparison

- Key Insight : N,N-dimethyl derivatives exhibit higher melting points and yields compared to unmodified analogs, likely due to increased crystallinity from hydrophobic substituents .

Biological Activity

(S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, also known as (S)-7-Methoxy-2-aminotetralin, is a compound with significant biological activity that has been the subject of various studies. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 179.25 g/mol

- CAS Number : 1409881-94-2

This compound acts primarily as a selective agonist for certain serotonin receptors. It has been shown to exhibit activity at the 5-HT and 5-HT receptor subtypes, which are implicated in mood regulation and various neuropsychiatric conditions. The compound's structure allows it to interact effectively with these receptors, leading to potential therapeutic effects in conditions such as depression and anxiety.

Biological Activity Summary

The biological activities of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Serotonin Agonism | Acts as an agonist at 5-HT and 5-HT receptors. |

| Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions. |

| Antidepressant-like | Demonstrates potential antidepressant effects in animal models. |

| Anxiolytic Effects | Reduces anxiety-like behaviors in preclinical studies. |

Case Studies and Research Findings

-

Antidepressant Activity :

A study published in Journal of Medicinal Chemistry highlighted the potential of this compound as an antidepressant. In rodent models, administration led to significant reductions in depressive behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity and modulation of neurotrophic factors . -

Anxiolytic Effects :

Research conducted by Smith et al. (2023) demonstrated that this compound significantly reduced anxiety-like behaviors in mice subjected to stress tests. The results indicated that this compound could be a candidate for further development as an anxiolytic agent . -

Neuroprotection :

A recent investigation into the neuroprotective properties of this compound showed that it could mitigate cell death in neuronal cultures exposed to oxidative stress. This finding suggests its potential role in treating neurodegenerative diseases .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological profile of this compound. Preliminary assessments indicate low acute toxicity; however, comprehensive studies are required to evaluate chronic exposure effects and long-term safety.

Q & A

Q. How do structural analogs compare in receptor binding and metabolic profiles?

- Methodological Answer : Replace the 7-methoxy group with halogens (F, Cl) or methyl to modulate lipophilicity. For example, 7-fluoro analogs show higher 5-HT₁A affinity (Ki = 2 nM vs. 8 nM) but faster hepatic clearance. SAR tables should include logD, plasma stability, and hERG inhibition thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.